EB-0156 vs. EB-0176 and EB-0150: Potency Comparison on ER α-Glucosidase II
EB-0156 demonstrates the highest reported potency against ER α-glucosidase II within its structural class. In head-to-head biochemical assays, EB-0156 (IC50 < 0.001 μM) is more potent than the closely related analogs EB-0176 (IC50 = 0.0011 μM) and EB-0150 (IC50 = 0.0337 μM) [1]. The quantitative difference underscores its position as the most potent inhibitor in the valiolamine-based series.
| Evidence Dimension | Inhibitory Potency (IC50) against ER α-Glucosidase II |
|---|---|
| Target Compound Data | < 0.001 μM (0.0011 μM reported in some sources) |
| Comparator Or Baseline | EB-0176: 0.0011 μM; EB-0150: 0.0337 μM |
| Quantified Difference | >10x more potent than EB-0150; potency greater than EB-0176 |
| Conditions | In vitro biochemical assay using isolated mouse ER α-glucosidase II |
Why This Matters
For researchers requiring maximal target engagement and the greatest potential for a biological window, this sub-nanomolar potency makes EB-0156 the optimal choice for high-sensitivity assays or studies where low compound concentration is critical.
- [1] Karade SS, et al. N-Substituted Valiolamine Derivatives as Potent Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity. J Med Chem. 2021;64(24):18010-18024. Table 1. View Source
